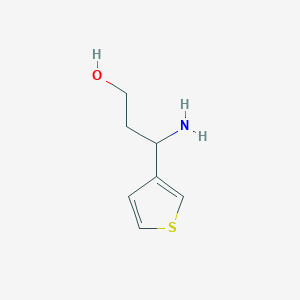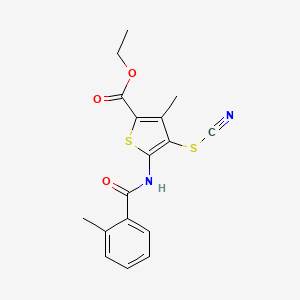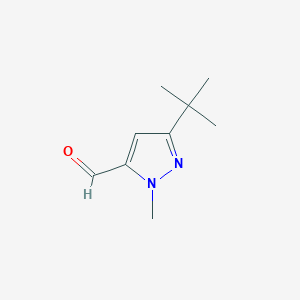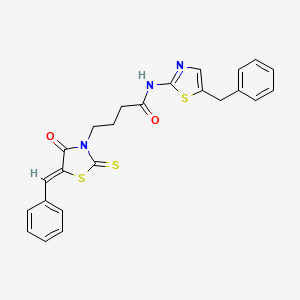
3-Amino-3-(thiophen-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(thiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H11NOS It is characterized by the presence of an amino group, a thiophene ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the reductive amination of 3-thiophenecarboxaldehyde with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(thiophen-3-yl)propanal.
Reduction: Formation of 3-amino-3-(thiophen-3-yl)propanamine.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(thiophen-2-yl)propan-1-ol
- 3-Amino-3-(furan-3-yl)propan-1-ol
- 3-Amino-3-(pyridin-3-yl)propan-1-ol
Uniqueness
3-Amino-3-(thiophen-3-yl)propan-1-ol is unique due to the position of the thiophene ring, which can influence its reactivity and interaction with other molecules. The presence of both amino and hydroxyl groups also provides versatility in chemical reactions and potential biological activity.
Propiedades
IUPAC Name |
3-amino-3-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCAXZDSJMQRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2785207.png)

![Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
![6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B2785215.png)

![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)
![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)

